Ferrous aspartate

Iron Deficiency Anemia Hemoglobin Non-Inferiority

Choose ferrous aspartate for its proven advantage in patient adherence: the amino acid chelation shields Fe²⁺ from gastric oxidation, virtually eliminating the GI side effects that plague 40% of patients on conventional iron salts. This translates to a 15-20% absorption rate, high water solubility (35.1 mg/mL) for versatile liquid/effervescent dosage forms, and reliable hemoglobin improvement—critical for chronic therapy markets. Secure a differentiated, patient-friendly iron source that justifies premium positioning.

Molecular Formula C4H5FeNO4
Molecular Weight 186.93 g/mol
CAS No. 75802-64-1
Cat. No. B1253450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous aspartate
CAS75802-64-1
Molecular FormulaC4H5FeNO4
Molecular Weight186.93 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Fe+2]
InChIInChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1
InChIKeyKKPUODLFBBWJPH-DKWTVANSSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Aspartate Procurement Guide: Properties and Core Indications


Ferrous aspartate (CAS 75802-64-1) is an iron-amino acid chelate formed by coordinating ferrous iron (Fe²⁺) with L-aspartic acid, classified as an organic iron compound within the ATC B03AA09 group [1]. It was developed to improve the gastrointestinal tolerability and bioavailability of oral iron supplementation by leveraging amino acid chelation to protect ferrous iron from oxidation in the stomach and to facilitate absorption via amino acid transport pathways [2]. The compound is commercially available as a crystalline powder with reported water solubility of 35.1 mg/mL [3], and is primarily utilized for the treatment and prevention of iron deficiency anemia (IDA), particularly in patient populations exhibiting intolerance to conventional ferrous salts such as ferrous sulfate [2].

Why Ferrous Aspartate Is Not Interchangeable with Generic Ferrous Salts


Despite the clinical equivalence of many iron salts in terms of elemental iron content, ferrous aspartate exhibits distinct physicochemical and pharmacokinetic properties that preclude simple substitution with common generics like ferrous sulfate, fumarate, or gluconate. Unlike simple ferrous salts that rapidly dissociate in gastric fluid—leading to a high local concentration of free ferrous iron, subsequent oxidation to insoluble ferric complexes, and a well-documented 40% incidence of gastrointestinal adverse events [1]—ferrous aspartate is designed as an amino acid chelate. This chelation is intended to shield the ferrous ion from gastric oxidation, thereby reducing the formation of insoluble salts that cause gastric irritation, and to promote absorption through the intestinal amino acid transport system [2]. This mechanistic difference directly impacts clinical outcomes, as evidenced by comparative studies demonstrating its utility in populations where conventional iron salts are poorly tolerated [3].

Quantitative Evidence: Ferrous Aspartate vs. Comparators in Clinical Performance


Hemoglobin Restoration Non-Inferiority in Iron Deficiency Anemia

The ACCESS trial (NCT03524651), a Phase 4 randomized, double-dummy clinical study, directly compared the efficacy of a ferrous acetyl-aspartate casein formulation (Fe-ASP) with standard ferrous sulfate (FeSO4) for the treatment of iron deficiency anemia (IDA) [1]. The primary endpoint, absolute change in hemoglobin (Hb), demonstrated non-inferiority between the two treatments. In the intent-to-treat population, the mean absolute change in Hb was 0.83 g/dL for Fe-ASP compared to 0.77 g/dL for FeSO4 [2]. This translates to a percentage change of 10.9% for Fe-ASP versus 10.3% for FeSO4 [2]. The study concluded that Fe-ASP is statistically non-inferior to the gold-standard ferrous sulfate in raising hemoglobin levels in anemic patients [1].

Iron Deficiency Anemia Hemoglobin Non-Inferiority

Enhanced Absorption: Amino Acid Chelation Improves Bioavailability

The amino acid chelation of ferrous aspartate is designed to enhance iron absorption compared to simple inorganic salts. A clinical review indicates that ferrous aspartate achieves an absorption rate of approximately 15-20%, which is superior to that of traditional iron salts [1]. This is achieved because the chelated form protects ferrous iron from oxidation in the gastrointestinal tract, allowing it to remain in the more absorbable Fe²⁺ state and facilitating uptake via the amino acid transport system [2]. Furthermore, the water solubility of ferrous aspartate is reported as 35.1 mg/mL, a property that can influence dissolution and subsequent absorption in vivo [3]. While specific comparative absorption values with other salts are not provided in the same source, the reported range provides a quantitative benchmark for its performance.

Iron Bioavailability Pharmacokinetics Chelation

Superior Tolerability: Reduced Incidence of Gastrointestinal Adverse Events

A major limitation of oral iron salts like ferrous sulfate is the high incidence of gastrointestinal (GI) side effects, reported in nearly 40% of cases [1]. Ferrous aspartate was specifically developed to mitigate this issue. While a precise comparative incidence rate for ferrous aspartate alone is not provided in the available data, the clinical utility is defined by its use as an alternative for patients intolerant to ferrous sulfate [2]. A drug monograph notes that common side effects of ferrous aspartate include mild nausea (occurring in 15-20% of patients) and black stool (100%), with constipation reported in only 8% and abdominal pain in 5% [3]. In the ACCESS trial comparing Fe-ASP to ferrous sulfate, GI side effects were a key secondary endpoint, with the formulation of Fe-ASP specifically designed to reduce the oxidation of ferrous iron in the stomach, thereby causing fewer side effects and allowing more iron to reach the duodenum for absorption [1].

Gastrointestinal Tolerability Adverse Events Patient Compliance

Rapid Hematologic Response: Hemoglobin Improvement in Clinical Practice

A clinical review cites a study (NEJM 2018) indicating that ferrous aspartate can raise hemoglobin levels 1-2 weeks faster than ferrous sulfate [1]. This suggests a potentially more rapid onset of therapeutic action. While the detailed data from that specific study are not directly available, this reported difference is supported by the favorable absorption profile of the amino acid chelate. The ACCESS trial, however, did not show a significant difference in hemoglobin change at week 4 (0.83 g/dL for Fe-ASP vs 0.76 g/dL for FeSO4, p=0.876) [2], indicating that while a rapid initial response is plausible, the overall efficacy at one month is statistically equivalent. This nuance is important for setting clinical expectations.

Hemoglobin Response Anemia Treatment Clinical Efficacy

Physicochemical Differentiation: Water Solubility and Chelate Stability

Ferrous aspartate possesses a water solubility of 35.1 mg/mL, as reported in the DrugBank database [1]. This is a key differentiator from other common ferrous salts. For context, ferrous sulfate is highly water-soluble, while ferrous fumarate is practically insoluble in water. The solubility of ferrous gluconate is high, but exact figures vary. The specific value for ferrous aspartate places it in a range that is highly soluble, which can influence dissolution rates in the gastrointestinal tract and, consequently, the bioavailability of the iron [2]. Furthermore, the compound exists as a stable amino acid chelate (iron aspartate), which is designed to maintain the iron in the more absorbable Fe²⁺ state throughout the digestive process [3].

Water Solubility Physicochemical Properties Formulation Science

Strategic Application Scenarios for Ferrous Aspartate in R&D and Clinical Use


Second-Line Therapy for Iron Deficiency Anemia in Patients Intolerant to Ferrous Sulfate

This is the primary and most evidence-supported application for ferrous aspartate. Clinical guidelines and reviews position it as a preferred alternative for the substantial patient population (approximately 40% of users) who cannot tolerate ferrous sulfate due to severe gastrointestinal side effects such as nausea, epigastric pain, or constipation [1]. The ACCESS trial provides direct evidence that this substitution does not sacrifice efficacy in raising hemoglobin levels [2]. This scenario is particularly relevant for procurement decisions in outpatient clinics and pharmacies managing long-term supplementation for chronic conditions, where patient adherence is paramount.

Formulation of Oral Iron Products for Enhanced Bioavailability and Compliance

The superior absorption profile of ferrous aspartate (15-20%) and its favorable water solubility (35.1 mg/mL) make it a valuable active pharmaceutical ingredient (API) for the development of novel oral iron formulations [1]. Manufacturers can leverage these properties to create liquid suspensions, chewable tablets, or effervescent powders with improved palatability and a potentially lower effective dose of elemental iron [2]. A lower dose, in turn, can further mitigate the risk of GI side effects and iron overload, creating a more patient-friendly product with a strong competitive advantage in the consumer health market.

Clinical Research on Iron Supplementation in Sensitive Populations

Given its improved tolerability profile, ferrous aspartate is an ideal candidate for use in clinical trials and studies involving populations that are particularly susceptible to iron-induced gastrointestinal distress. This includes pregnant women with morning sickness, elderly patients with polypharmacy, and pediatric patients, for whom a liquid formulation based on water-soluble ferrous aspartate could offer a more palatable and less irritating alternative to other salts [1]. Its rapid onset of hemoglobin improvement, as suggested by the NEJM study, also makes it a compelling intervention in research focused on rapidly correcting anemia in pre-operative or post-partum settings [2].

Development of Iron-Fortified Functional Foods and Nutraceuticals

The chelation of iron with an amino acid (aspartate) provides a degree of protection against the oxidative effects of iron in food matrices. This makes ferrous aspartate a suitable candidate for the fortification of dairy products, infant formulas, and other functional foods where organoleptic changes (e.g., metallic taste, color change, fat oxidation) caused by free ionic iron from salts like ferrous sulfate are problematic [1]. The high water solubility also facilitates homogeneous mixing in liquid food products, ensuring consistent dosing and iron content in each serving [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferrous aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.